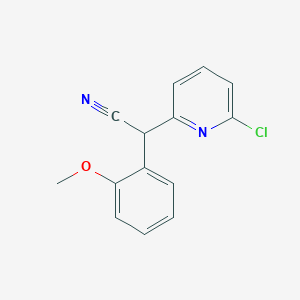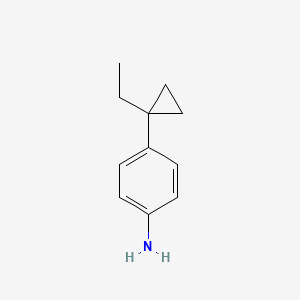
4-(1-Ethylcyclopropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1-Ethylcyclopropyl)aniline” is an organic compound with the CAS Number: 2138525-54-7 . It has a molecular weight of 161.25 and is a liquid at room temperature . The IUPAC name for this compound is also this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15N/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8,12H2,1H3 . This indicates that the molecule consists of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 161.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Applications De Recherche Scientifique
Kinetics and Mechanism of Aniline Reactions
The study of anilines' reactions with ethyl S-aryl thiocarbonates provides insight into the kinetics and mechanisms of these reactions. This research can help understand how similar compounds, such as 4-(1-Ethylcyclopropyl)aniline, might behave in synthetic contexts, potentially influencing their use in creating new chemical entities or as intermediates in organic synthesis (Castro et al., 1999).
Ethylene Perception and Plant Growth
Research on 1-methylcyclopropene (1-MCP) explores its effects on fruits and vegetables, acting as an inhibitor of ethylene perception. This can extend the shelf life and maintain the quality of produce. Understanding the role of ethylene in plant physiology and how compounds like 1-MCP modulate these effects can provide insights into agricultural applications, potentially relevant for analogs of this compound in controlling plant growth or ripening processes (Watkins, 2006).
Corrosion Inhibition
The study of new synthesized thiophene Schiff base on mild steel suggests potential applications of similar compounds in corrosion inhibition. Given the structural versatility of aniline derivatives, this compound could be explored for its efficacy in protecting metals against corrosion, which is crucial in industrial applications (Daoud et al., 2014).
Synthesis and Characterization of Metabolites
Research on the synthesis and characterization of metabolites from common drugs highlights the importance of aniline derivatives in understanding drug metabolism and designing safer pharmaceuticals. Studies like these underscore the potential utility of compounds like this compound in medicinal chemistry, either as tools to explore metabolic pathways or as building blocks for drug development (Kenny et al., 2004).
Safety and Hazards
“4-(1-Ethylcyclopropyl)aniline” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and may cause respiratory irritation .
Orientations Futures
While specific future directions for “4-(1-Ethylcyclopropyl)aniline” are not available, research in the field of anilines is ongoing. For instance, there are studies focusing on the synthesis of quinolines and their derivatives from α,β-unsaturated aldehydes , which could potentially involve “this compound”. Additionally, there are advances in the preparation and application of polyaniline-based thermoset blends and composites , which could provide insights into potential applications of “this compound”.
Propriétés
IUPAC Name |
4-(1-ethylcyclopropyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITQJRDFMPJPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
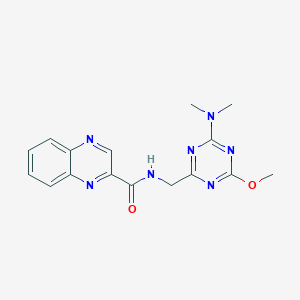

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2990460.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2990461.png)
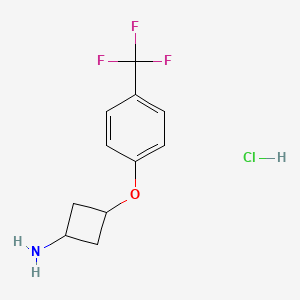
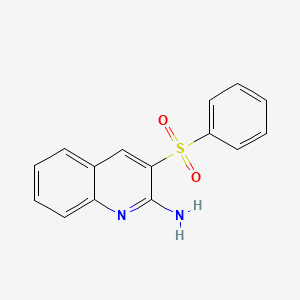
![(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990465.png)
![3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2990467.png)
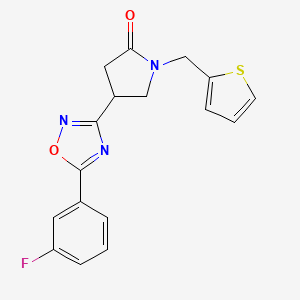
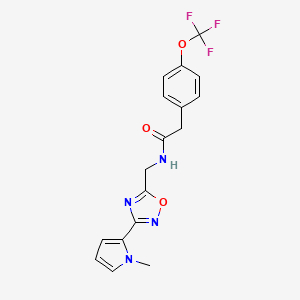
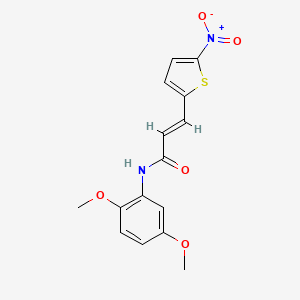
![8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990474.png)
![4-[2-(2-Methylthiazol-4-yl)thiazol-4-yl]-5-methylisoxazole-3-carbohydrazide](/img/structure/B2990476.png)
